1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
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Overview
Description
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .
Molecular Structure Analysis
The molecular formula of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is C10H23Cl2N3. Its average mass is 256.216 Da and its monoisotopic mass is 255.126907 Da .Chemical Reactions Analysis
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is used as a reagent and building block in several synthetic applications . It’s also used as an intermediate and as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a white to yellow solid . It has a molecular weight of 256.22 . The InChI code is 1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H .Scientific Research Applications
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Chemical Synthesis
- Summary of the Application : “1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride” is used as a reagent and building block in several synthetic applications .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can facilitate the synthesis of a variety of complex organic molecules .
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Catalysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride |
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